molecular formula C21H20OS B2919366 2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol CAS No. 303152-45-6

2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol

Cat. No.: B2919366
CAS No.: 303152-45-6
M. Wt: 320.45
InChI Key: ZJLJYYDTAWXQJF-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol (C₂₁H₂₀OS, MW 320.44 g/mol) is a tertiary ethanol derivative featuring a thioether (sulfanyl) group attached to a 4-methylphenyl ring and two phenyl groups at the ethanol-bearing carbon. Its structure combines lipophilic aromatic rings with a polar hydroxyl group, making it a candidate for applications in medicinal chemistry, such as intermediate synthesis or bioactive molecule development.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20OS/c1-17-12-14-20(15-13-17)23-16-21(22,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLJYYDTAWXQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol typically involves the reaction of 4-methylthiophenol with 1,1-diphenyl-1-chloroethane under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Functional Group Variations: Sulfanyl vs. Sulfonyl

The oxidation state of the sulfur atom significantly impacts properties. For example:

  • 2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol (C₂₀H₁₇FO₃S, MW 356.41 g/mol): The sulfonyl (SO₂–) group increases acidity and stability due to stronger electron-withdrawing effects, which may influence solubility and metabolic resistance in biological systems .
Table 1: Functional Group Comparison
Compound Sulfur Oxidation State Key Functional Groups Molecular Weight (g/mol)
2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol –2 (thioether) Sulfanyl, ethanol, diphenyl 320.44
2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol +6 (sulfonyl) Sulfonyl, ethanol, diphenyl 356.41

Structural Analogues with Heterocyclic Moieties

Heterocycles like triazoles, thiadiazoles, and oxadiazoles introduce rigidity and electronic diversity:

  • Triazole Derivatives (e.g., ): Compounds such as 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone incorporate triazole rings, enhancing π-π stacking interactions and binding affinity in medicinal applications .
  • Oxadiazole Derivatives (e.g., ): 1-(4-Methylphenyl)-2-((5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl)sulfanyl)-1-ethanone (C₁₈H₁₄F₃N₂O₂S, MW 406.37 g/mol) leverages the oxadiazole ring’s electron-deficient nature for improved metabolic stability .

Substituent Effects on Physicochemical Properties

  • 4-{2-[(4-Methylphenyl)sulfanyl]phenyl}piperidine (C₁₈H₂₁NS, MW 283.43 g/mol): The piperidine ring introduces basicity, which could enhance solubility in acidic environments .
Table 2: Substituent Impact
Compound Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Sulfanyl, diphenyl 320.44 Balanced lipophilicity, moderate reactivity
1-(4-Methylphenyl)-1-phenyl-ethanol Ethanol, diphenyl 212.29 Lower molecular weight, simpler structure
4-{2-[(4-Methylphenyl)sulfanyl]phenyl}piperidine Piperidine, sulfanyl 283.43 Enhanced solubility in acidic media

Crystallographic and Geometric Comparisons

  • Thiadiazole Derivatives (): The butterfly conformation of 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole features near-planar aromatic rings (dihedral angles <1°), contrasting with the target compound’s likely more flexible structure due to the ethanol backbone .

Biological Activity

2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol, also known as a sulfanyl compound, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with relevant data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a sulfanyl group attached to a hydroxylated carbon chain, specifically:

  • Chemical Formula : C18_{18}H19_{19}OS
  • Molecular Weight : 283.41 g/mol

This configuration contributes to its distinct reactivity patterns and potential biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Biofilm Inhibition
Staphylococcus aureus8 µg/mLYes
Escherichia coli16 µg/mLYes
Pseudomonas aeruginosa32 µg/mLYes

These results suggest that the compound not only inhibits bacterial growth but also prevents biofilm formation, which is crucial in treating chronic infections.

Anticancer Activity

The compound has also been investigated for its anticancer effects. Various studies have evaluated its cytotoxicity against different cancer cell lines.

Cell Line IC50_{50} (µg/mL) Mechanism of Action
HeLa10.5Induction of apoptosis
MCF-711.2Cell cycle arrest
SKOV-37.9Inhibition of proliferation

The IC50_{50} values indicate that the compound is particularly potent against SKOV-3 cells, with mechanisms involving apoptosis and cell cycle arrest being primary pathways through which it exerts its effects.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has been studied for anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various sulfanyl compounds, including this compound. The findings indicated that this compound was among the most effective in inhibiting biofilm formation in Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : Another study focused on the anticancer properties of this compound against MCF-7 breast cancer cells. The results demonstrated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation .
  • Inflammation Modulation : A comparative analysis showed that this compound effectively reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific enzymes or receptors involved in cellular signaling pathways. This interaction may lead to alterations in enzyme activity or receptor function, contributing to its observed biological effects.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol?

  • Grignard Reaction : React diphenylmethanol with a Grignard reagent (e.g., 4-methylphenylmagnesium bromide) to form the diphenylethanol core. Subsequent thiolation via nucleophilic substitution with 4-methylbenzenethiol under basic conditions (e.g., KOH/ethanol) introduces the sulfanyl group .
  • Reduction Pathway : Reduce 1,1-diphenyl-2-(4-methylphenylsulfanyl)ethanone using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous THF. Monitor reaction progress via TLC .

Q. How is the compound characterized analytically?

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the ethanol backbone, sulfanyl linkage, and aromatic substituents. Key signals: δ ~4.5 ppm (CH-OH), δ ~2.3 ppm (methyl group on aryl ring) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the hydroxyl group) .

Q. What are the solubility and stability profiles of the compound?

  • Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (ethanol, methanol). Partition coefficients (logP) can be predicted via computational tools like ACD/Labs Percepta .
  • Stability : Susceptible to oxidation at the sulfanyl group. Store under inert atmosphere (N₂/Ar) at 4°C. Monitor degradation via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can enantioselective synthesis of the compound be achieved?

  • Biocatalytic Reduction : Use immobilized enzymes (e.g., alcohol dehydrogenases) or whole-cell systems (e.g., Daucus carota) to reduce prochiral ketone precursors. Optimize pH (6.5–7.5) and temperature (25–30°C) to enhance enantiomeric excess (ee >90%) .
  • Chiral Auxiliaries : Employ Evans oxazolidinones or Sharpless epoxidation to control stereochemistry during thiolation. Characterize enantiomers via chiral HPLC (e.g., Chiralpak IA column) .

Q. What computational methods are suitable for predicting reactivity and optimizing synthesis?

  • Quantum Chemical Calculations : Use Gaussian or ORCA software to model reaction pathways (e.g., Fukui indices for nucleophilic attack sites). Density Functional Theory (DFT) predicts transition states for sulfanyl group introduction .
  • Machine Learning (ML) : Train ML models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, and reaction times. Validate with high-throughput experimentation .

Q. How do environmental factors influence the compound’s stability and bioactivity?

  • pH Effects : The sulfanyl group may hydrolyze under acidic conditions (pH <3). Conduct accelerated stability studies in buffers (pH 1–10) to identify degradation products .
  • Ecotoxicity : Use Daphnia magna or algal growth inhibition assays (OECD 201/202) to assess environmental impact. Correlate results with quantitative structure-activity relationship (QSAR) models .

Q. What contradictory findings exist regarding its biological activity?

  • Antimicrobial Claims : While structurally similar compounds (e.g., 1-(4-methylphenyl)ethanol) show antimicrobial activity in disk diffusion assays, no direct evidence exists for the target compound. Discrepancies may arise from differences in cell permeability or metabolic stability .
  • Antioxidant Potential : Conflicting data from DPPH radical scavenging assays vs. cellular ROS assays suggest context-dependent activity. Validate using in vitro models (e.g., HepG2 cells under oxidative stress) .

Methodological Considerations

  • Experimental Design : Use factorial design (e.g., 2³ factorial) to optimize reaction parameters (temperature, solvent, catalyst loading) .
  • Data Contradiction Analysis : Apply principal component analysis (PCA) to identify outliers in biological assay datasets. Replicate studies under controlled conditions to resolve inconsistencies .

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